molecular formula C9H7ClN4 B11896822 3-(2-Chloropyrimidin-4-yl)pyridin-2-amine

3-(2-Chloropyrimidin-4-yl)pyridin-2-amine

Cat. No.: B11896822
M. Wt: 206.63 g/mol
InChI Key: KKESAQUIEVUQGC-UHFFFAOYSA-N
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Description

3-(2-Chloropyrimidin-4-yl)pyridin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both nitrogen atoms in the pyridine and pyrimidine rings makes it a versatile scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyrimidin-4-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 2,4-dichloropyrimidine. The reaction is carried out in the presence of a base such as sodium bicarbonate and a solvent like N,N-dimethylformamide (DMF). The mixture is stirred at elevated temperatures (around 85°C) until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyrimidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Cyclization: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as DMF or ethanol.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Cyclization: Catalysts such as palladium or copper may be employed to facilitate cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while cyclization can lead to the formation of fused heterocyclic compounds.

Scientific Research Applications

3-(2-Chloropyrimidin-4-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloropyrimidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it can inhibit enzymes or receptors involved in disease pathways. For example, it may act as a kinase inhibitor, blocking the activity of enzymes that promote cancer cell growth . The compound’s structure allows it to bind to the active sites of these targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloropyrimidin-4-yl)pyridin-2-amine is unique due to its dual pyridine and pyrimidine rings, which provide a versatile framework for chemical modifications. This dual-ring structure enhances its ability to interact with a wide range of biological targets, making it a valuable compound in drug discovery and other scientific research fields.

Properties

Molecular Formula

C9H7ClN4

Molecular Weight

206.63 g/mol

IUPAC Name

3-(2-chloropyrimidin-4-yl)pyridin-2-amine

InChI

InChI=1S/C9H7ClN4/c10-9-13-5-3-7(14-9)6-2-1-4-12-8(6)11/h1-5H,(H2,11,12)

InChI Key

KKESAQUIEVUQGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)C2=NC(=NC=C2)Cl

Origin of Product

United States

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